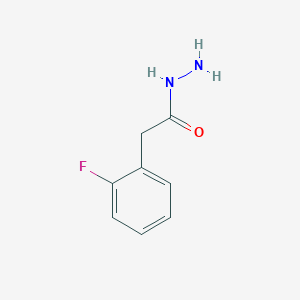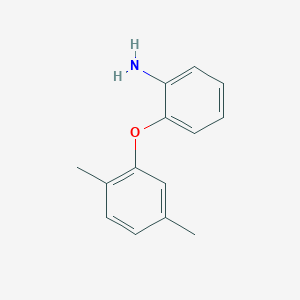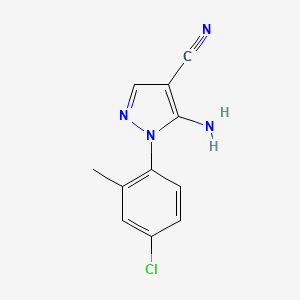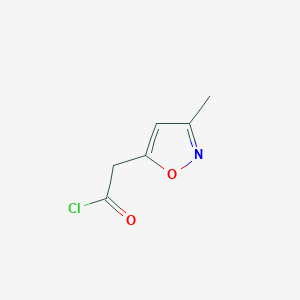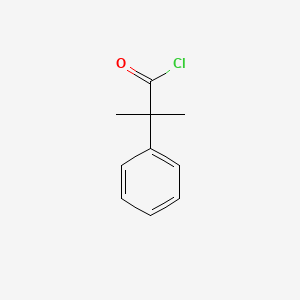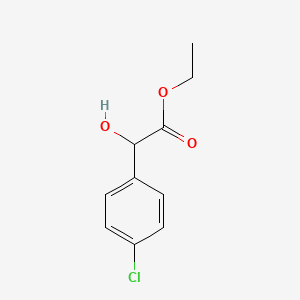
Quinolin-8-ylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-ylacetonitrile is a chemical compound with the molecular formula C11H8N2 . It is a key constituent of a wide range of chemicals and pharmaceuticals.
Synthesis Analysis
A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, has been reported. This synthesis involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes in the Monowave 50 reactor .
Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate, a related compound, was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .
Aplicaciones Científicas De Investigación
Anti-corrosion Applications
Quinolin-8-ylacetonitrile derivatives, specifically 2-(8-hydroxy-7-(morpholinomethyl)quinolin-5-yl)acetonitrile (HM2), have shown significant potential as anti-corrosion agents. In a study, HM2 demonstrated high efficiency (89%) in inhibiting corrosion of mild steel in acidic environments. This is attributed to the spontaneous chemical-physical adsorptions of the inhibitor on the metal surface, following the Langmuir adsorption isotherm model. Detailed theoretical calculations using Density Functional Theory (DFT) and molecular dynamics simulations support the understanding of the interaction mechanisms between the inhibitor molecules and the metal surface (Douche et al., 2020).
Selective Metal Ion Sensing
This compound-based compounds can act as highly selective fluorescent sensors for metal ions. For instance, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) shows a selective and sensitive fluorescence response to Cd(2+) ions over Zn(2+) in ethanol, leveraging different sensing mechanisms for each metal. This selectivity is crucial for applications in environmental monitoring and metal ion detection in various biological and ecological systems (Zhou et al., 2012).
Anticancer Potential
This compound derivatives have shown promising results in cancer research. Some derivatives exhibit significant cytotoxicity against cancer cell lines, indicating potential as therapeutic agents. For example, compounds like 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) have shown potent anticancer activity, particularly against breast cancer cells. These compounds induce apoptosis and inhibit cell growth and proliferation, highlighting their potential for development into novel anticancer agents (Wang et al., 2009).
Catalytic Applications
This compound derivatives, especially when combined with certain metals like vanadium, exhibit high catalytic activity. For instance, oxovanadium(V) complexes with quinolin-8-olate ligands show remarkable efficiency in the oxidation of inert alkanes using hydrogen peroxide. This activity is valuable for chemical synthesis and industrial processes where efficient and selective oxidation is required (Gryca et al., 2018).
Mecanismo De Acción
Target of Action
Quinolin-8-ylacetonitrile, as a member of the quinoline compounds, plays an important role in various biological activities Quinoline compounds are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
It’s known that quinoline compounds generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . More research is needed to confirm the exact mode of action of this compound.
Biochemical Pathways
Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their excellent oral bioavailability, favorable penetration into many body tissues and fluids, and differences in peak serum concentrations and β-half-lives of elimination .
Result of Action
Quinoline compounds are known for their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . More research is needed to determine the specific effects of this compound.
Action Environment
It’s known that environmental factors can impact the distribution and concentration of quinolone compounds in certain environments .
Propiedades
IUPAC Name |
2-quinolin-8-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTAJAZARGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496718 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66819-06-5 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




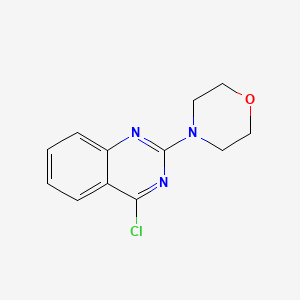
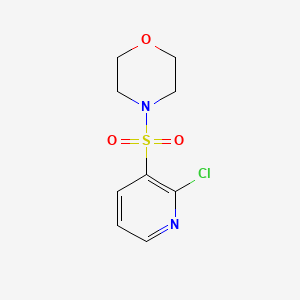
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
